![molecular formula C22H31N7O3 B3939963 4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine](/img/structure/B3939963.png)
4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Descripción general
Descripción
4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, a morpholine ring, and a triazine ring
Métodos De Preparación
The synthesis of 4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylpiperazine with cyanuric chloride to form an intermediate triazine derivative. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Análisis De Reacciones Químicas
4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine can be compared with other similar compounds, such as:
4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline: This compound shares a similar piperazine and methoxyphenyl structure but lacks the triazine and morpholine rings.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have been studied for their potential as acetylcholinesterase inhibitors and share the methoxyphenylpiperazine structure.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O3/c1-30-19-4-2-18(3-5-19)26-6-8-27(9-7-26)20-23-21(28-10-14-31-15-11-28)25-22(24-20)29-12-16-32-17-13-29/h2-5H,6-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJYBPAISWAQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


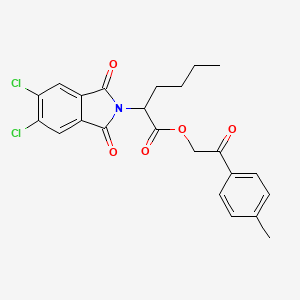
![2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE](/img/structure/B3939892.png)
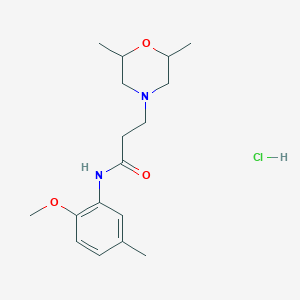
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3939900.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3939912.png)
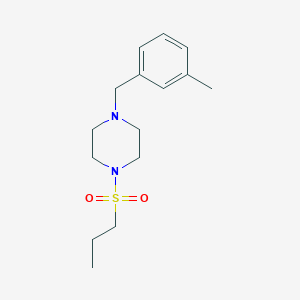
![N-(2-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939938.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B3939944.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3939948.png)
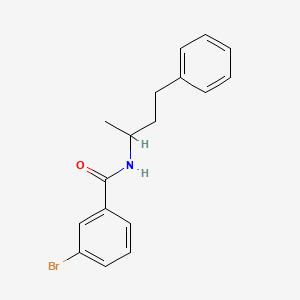

![2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide](/img/structure/B3939965.png)
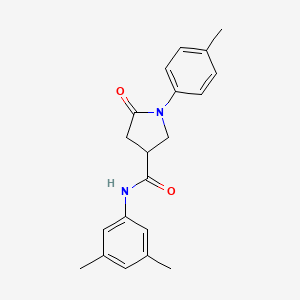
![N~1~-(4-{[4-(1-METHYL-3-PHENYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3939986.png)
